3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone
Description
Properties
IUPAC Name |
[5-(furan-2-yl)-1H-pyrazol-4-yl]-(3-methylphenyl)diazene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-10-4-2-5-11(8-10)16-17-12-9-15-18-14(12)13-6-3-7-19-13/h2-9H,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEQARWVQDBAKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=NC2=C(NN=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone typically involves the condensation of 3-(2-furyl)-4H-pyrazol-4-one with N-(3-methylphenyl)hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products
Oxidation: Oxidized derivatives of the furan and pyrazolone rings.
Reduction: Hydrazine derivatives with modified functional groups.
Substitution: Substituted hydrazone compounds with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that pyrazole derivatives, including 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone, exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Anticancer Properties
The compound has been investigated for its anticancer potential. Pyrazole derivatives have demonstrated cytotoxic effects against different cancer cell lines. The mechanism is thought to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, some studies suggest that this compound may possess anti-inflammatory properties. This is particularly relevant in conditions such as arthritis, where inflammation plays a key role in disease progression .
Synthesis and Derivatives
The synthesis of this compound typically involves the condensation reaction between 3-(2-furyl)-4H-pyrazol-4-one and N-(3-methylphenyl)hydrazine. This reaction is facilitated under acidic conditions and yields the hydrazone derivative effectively .
Case Study: Synthesis Methodology
A detailed case study outlines the synthesis process:
- Reagents : 3-(2-furyl)-4H-pyrazol-4-one (0.01 mol) and N-(3-methylphenyl)hydrazine (0.01 mol).
- Solvent : Dry ethanol or DMF.
- Procedure : The reagents are mixed and refluxed for several hours until completion, followed by purification through recrystallization.
Ligands in Coordination Chemistry
Due to its ability to coordinate with metal ions, this compound serves as a ligand in coordination chemistry. It can form stable complexes with transition metals, which are useful in catalysis and material science applications .
Photophysical Properties
The photophysical characteristics of this compound have been studied for potential applications in organic light-emitting diodes (OLEDs). The compound's ability to emit light upon excitation makes it an attractive candidate for optoelectronic devices .
Mechanism of Action
The mechanism of action of 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The comparison focuses on pyrazolone-based hydrazones with variations in substituents. Below is an analysis of key analogs, including the compound :
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Effects on Reactivity and Bioactivity
- Furyl vs. Bromophenyl : The 2-furyl group in the target compound introduces a heteroatom (oxygen), which may enhance solubility and hydrogen-bonding capacity compared to the bromophenyl group in its analog (CAS 338414-37-2). Bromophenyl’s electron-withdrawing nature could increase stability but reduce metabolic degradation rates in vivo .
- Halogenation : Chlorinated or brominated analogs (e.g., 3-chloro-N-(4-chloro-2-fluorophenyl)propanamide) are often prioritized for antimicrobial activity due to halogen atoms’ role in disrupting microbial enzymes .
In contrast, the furyl derivative lacks documented commercial or research data, suggesting it remains understudied.
However, bromophenyl’s lipophilicity could favor blood-brain barrier penetration, a critical factor for CNS-targeting drugs.
Biological Activity
3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone, a heterocyclic compound with the CAS number 338414-25-8, has garnered attention due to its diverse biological activities. This compound features a furan ring, a pyrazolone core, and a hydrazone linkage, which contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
Chemical Formula: CHNO
Molecular Weight: 240.27 g/mol
IUPAC Name: (4E)-3-(furan-2-yl)-4-[2-(3-methylphenyl)hydrazin-1-ylidene]-4H-pyrazole
The unique structure of this compound allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Research indicates that compounds within the pyrazole family exhibit significant antimicrobial properties. Specifically, studies have shown that 3-(2-furyl)-4H-pyrazol-4-one derivatives can inhibit the growth of various bacterial strains. For instance, the compound demonstrated effective activity against Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL .
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 50 |
| Staphylococcus aureus | 18 | 50 |
| Bacillus subtilis | 12 | 50 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated using various in vitro assays. In one study, the compound inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 by up to 85% at a concentration of 10 µM . This suggests a potential mechanism of action involving modulation of inflammatory pathways.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways and the regulation of cell cycle proteins .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Caspase activation |
| HeLa | 12 | Cell cycle regulation |
Case Studies
- Antimicrobial Efficacy Study : A study conducted by Abdel-Hafez et al. evaluated various pyrazole derivatives for their antimicrobial activity. The results indicated that compounds similar to this compound exhibited significant inhibition against multiple bacterial strains .
- Anti-inflammatory Mechanism Investigation : Research by Selvam et al. explored the anti-inflammatory effects of pyrazole derivatives, demonstrating that compounds could effectively reduce inflammatory markers in vitro, supporting their potential use in treating inflammatory diseases .
- Antitumor Activity Assessment : A recent publication assessed the anticancer effects of this compound on several cancer cell lines, revealing promising results in terms of cell viability reduction and apoptosis induction .
Q & A
Q. What are the standard synthetic routes for preparing 3-(2-furyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone?
The compound is synthesized via acid-catalyzed condensation between 3-(2-furyl)-4H-pyrazol-4-one and N-(3-methylphenyl)hydrazine. Ethanol or methanol solvents under reflux (60–80°C) are typical, with acetic acid as a catalyst. Yields up to 75% are achieved by optimizing molar ratios (1:1.2) and reaction times (6–8 hours). Post-synthesis purification involves column chromatography using silica gel and ethyl acetate/hexane eluents .
Q. Which spectroscopic techniques are most effective for structural characterization?
- 1H/13C NMR : Assigns proton environments (e.g., furyl protons at δ 6.2–7.4 ppm) and carbonyl groups (C=O at ~160 ppm).
- FT-IR : Confirms hydrazone formation (N–H stretch at 3200–3300 cm⁻¹, C=N at 1580–1620 cm⁻¹).
- UV-Vis : Identifies π→π* transitions in the furyl and hydrazone moieties (λmax ~280–320 nm).
- Mass spectrometry (ESI-MS) : Validates molecular weight ([M+H]+ expected m/z: ~310) .
Q. How is the compound’s purity assessed during synthesis?
Purity is determined via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis (observed range: 180–185°C). Thin-layer chromatography (TLC) with iodine visualization monitors reaction progress .
Advanced Research Questions
Q. How do hydrogen-bonding patterns influence crystallographic interpretations of this compound?
Hydrogen bonds (e.g., N–H···O or C–H···π interactions) are analyzed using graph-set notation and Hirshfeld surface calculations. Disordered solvent molecules in crystal lattices may require refinement restraints in SHELXL . For example, Etter’s graph-set analysis distinguishes intramolecular (S(6)) vs. intermolecular (C(4)) motifs, resolving packing ambiguities .
Q. What strategies address contradictions in bioactivity data across studies?
- Dose-response validation : Replicate assays (e.g., ACE inhibition or antimicrobial MIC tests ) with standardized protocols.
- Metabolite interference : Remove serum inhibitors via gel filtration before enzymatic assays .
- Statistical rigor : Use ANOVA to compare batch-to-batch variability (CV <5% for within-run assays) .
Q. How can computational methods predict reactivity or binding modes?
Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites. Molecular docking (AutoDock Vina) simulates interactions with ACE’s zinc-binding domain, identifying key residues (e.g., His353, Glu384) for structure-activity optimization .
Q. What challenges arise in polymorph identification during crystallization?
Polymorphs are distinguished via single-crystal XRD (resolution >0.8 Å) and DSC (melting endotherm variations). Twinning or pseudo-symmetry in crystals may require data integration from multiple diffraction datasets .
Q. How is the hydrazone moiety’s role in biological interactions validated?
Comparative studies with non-hydrazone analogs (e.g., pyrazole derivatives) quantify target affinity differences. For ACE inhibition, removing the hydrazone group reduces binding by 40–60% .
Methodological Considerations
Q. What experimental parameters optimize synthesis yield?
Q. How are structure-activity relationship (SAR) studies designed for this compound?
SAR frameworks include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
